molecular formula C8H8N2 B084873 4-(Aminomethyl)benzonitrile CAS No. 10406-25-4

4-(Aminomethyl)benzonitrile

Cat. No.: B084873
CAS No.: 10406-25-4
M. Wt: 132.16 g/mol
InChI Key: LFIWXXXFJFOECP-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzonitrile is an organic compound with the molecular formula C8H8N2 It is characterized by the presence of an aminomethyl group (-CH2NH2) attached to a benzonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Aminomethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with ammonia or an amine under reducing conditions. This reaction typically requires a catalyst such as palladium on carbon and hydrogen gas to facilitate the reduction process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-cyanobenzaldehyde in the presence of ammonia. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-cyanobenzaldehyde.

    Reduction: It can be reduced to form 4-(aminomethyl)benzylamine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: 4-Cyanobenzaldehyde

    Reduction: 4-(Aminomethyl)benzylamine

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)benzonitrile involves its interaction with specific molecular targets. For instance, in biomedical applications, the compound can bind to enzymes such as plasmin and urokinase, inhibiting their activity. This inhibition can lead to improved barrier function in the stratum corneum of the skin .

Comparison with Similar Compounds

  • 4-Cyanobenzylamine
  • 4-Aminobenzonitrile
  • 4-(Aminomethyl)benzylamine

Comparison: 4-(Aminomethyl)benzonitrile is unique due to the presence of both an aminomethyl group and a nitrile group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 4-Aminobenzonitrile lacks the aminomethyl group, limiting its reactivity in certain substitution reactions.

Properties

IUPAC Name

4-(aminomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIWXXXFJFOECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146234
Record name 4-(Aminomethyl)benzonitrile
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10406-25-4
Record name 4-Cyanobenzylamine
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Record name 4-(Aminomethyl)benzonitrile
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Record name 4-(Aminomethyl)benzonitrile
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Record name 4-(aminomethyl)benzonitrile
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Record name 4-(AMINOMETHYL)BENZONITRILE
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Synthesis routes and methods I

Procedure details

4-(Di-tert-butoxycarbonylaminomethyl)benzonitrile (2 g, 6.0 mmoles) (prepared as described in Preparative Example 247, Step A above) was dissolved in TFA (4 mL) and the solution was stirred at 25° C. for 0.25 h. The reaction mixture was diluted with dichloromethane and extracted with 1N sodium hydroxide. The organic layer was dried (MgSO4), filtered and evaporated to dryness. The residue was chromatographed on a silica gel column (15×5 cm) using 3% (10% conc. ammonium hydroxide in methanol)-dichloromethane as the eluant to give 4-(aminomethyl)benzonitrile (108 mg, 68%): FABMS: m/z 133.1 (MH+); HRFABMS: m/z 133.0764 (MH+). Calcd. for C8H9N2: m/z 133.0766; δH (CDCl3) 2.04 (2H, s, —CH2NH2), 3.89 (2H, s, —CH2NH2), 7.40 (2H, d, Ar—H) and 7.59 ppm (2H, d, Ar—H); δC (CDCl3)CH2: 45.7; CH: 127.8, 127.8, 132.4, 132.4; C: 110.6, 118.9, 148.0.
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Synthesis routes and methods II

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Next, 26.0 g (99 mmols) of 4-phthalimidomethylbenzonitrile prepared in the same manner as above was admixed with 6.32 ml (0.129 mol) of hydrazine hydrate and 300 ml of methanol. The mixture was refluxed for 1 hour, cooled to room temperature and concentrated. The residue was dissolved in 300 ml of 1 mol dm-3NaOH, followed by extraction with ether. The ethereal layer was washed with saturated aqueous solution of sodium chloride, dryed over MgSO4 and concentrated, affording 11.8 g (yield 90%) of 4-aminomethylbenzonitrile.
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Synthesis routes and methods III

Procedure details

A solution of N,N-bis(tert-butoxycarbonyl)-4-cyanobenzylamine (0.75 g, 2.25 mmol, prepared according to the literature described in Synthetic Communications 4419:28 (1998), in CH2Cl2 (15 mL) was treated with trifluoroacetic acid (8 mL). After stirring at room temperature for 3 hours, the mixuture was concentrated under reduced pressure and the residue was azeotroped with diethyl ether.
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Synthesis routes and methods IV

Procedure details

Stir 4-bromomethyl-benzonitrile (2.0 g, 0.010 mmoles) in sealed vessel in a solution of 2N ammonia in methanol at 80° C. until completion. Reduce solvent in volume. Dissolve residue in ethyl acetate and wash with 1N HCl. Basify aqueous layer with 5N NaOH. Extract aqueous layer into dichloromethane. Dry organic layer over MgSO4 and reduce in volume to isolate 0.223 g. Yield=16.8%. Mass Spectrum (m/e): (M−).
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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-(Aminomethyl)benzonitrile useful in material science?

A: this compound's utility stems from its chemical structure. The presence of both an amine (-NH2) and a nitrile (-C≡N) group allows for versatile chemical reactions. [] For example, researchers have successfully utilized this compound to functionalize the inner pores of nanometer-thin organic materials. [] This involved converting the carboxylic acid groups within the pores to acid chloride and subsequently reacting them with this compound to form amide bonds. This precise control over pore chemistry opens possibilities for tailoring material properties for applications like molecular separation, drug delivery, and catalysis. []

Q2: Has the crystal structure of this compound been determined?

A: Yes, the crystal structure of N-(4-Cyanobenzyl)benzamide, a derivative of this compound, has been reported. [] This derivative was formed by reacting this compound with benzoyl chloride. In the crystal structure, molecules of N-(4-Cyanobenzyl)benzamide are linked together by intermolecular N—H⋯O hydrogen bonds, creating infinite chains. [] This structural information provides insights into the compound's potential for intermolecular interactions and its possible applications in material science.

Q3: Can this compound be used in perovskite solar cells?

A: Research suggests that the hydrochloride salt of this compound (4-(Aminomethyl) benzonitrile hydrochloride or AMBNCl) can be beneficial in perovskite solar cell fabrication. [] The polar nature of AMBNCl, attributed to its -C≡N, -NH3+, and Cl- groups, reportedly improves the quality of perovskite crystal growth and passivates defects within the perovskite layer. [] This leads to enhanced device performance and stability. [] Notably, incorporating AMBNCl led to a champion efficiency of 23.52% in a study, showcasing its potential for boosting the performance of perovskite solar cells. []

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